
Methyl 2-(4-Acetoxycyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-Acetoxycyclohexyl)acetate: is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol. It is an intermediate used in the synthesis of various chemical compounds, including antimalarial agents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanol or cyclohexanone as the starting material.
Acetylation: The cyclohexanol undergoes acetylation to form 4-acetoxycyclohexanol.
Esterification: The resulting 4-acetoxycyclohexanol is then esterified with methanol in the presence of an acid catalyst to produce this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Continuous Process: Some industrial setups may use a continuous process for large-scale production, ensuring a steady supply of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various functionalized cyclohexanes.
Scientific Research Applications
Chemistry: Methyl 2-(4-Acetoxycyclohexyl)acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in biological studies to understand the metabolism and biological activity of related compounds. Medicine: The compound is an intermediate in the synthesis of antimalarial drugs, such as Arterolane p-Toluenesulfonic Acid. Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-Acetoxycyclohexyl)acetate exerts its effects depends on its specific application. For example, in the synthesis of antimalarial drugs, it may act as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved would be specific to the final drug product.
Comparison with Similar Compounds
Methyl 2-(3-Acetoxycyclohexyl)acetate
Methyl 2-(2-Acetoxycyclohexyl)acetate
Methyl 2-(5-Acetoxycyclohexyl)acetate
Uniqueness: Methyl 2-(4-Acetoxycyclohexyl)acetate is unique due to its specific substitution pattern on the cyclohexane ring, which influences its reactivity and applications compared to its positional isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-(4-acetyloxycyclohexyl)acetate |
InChI |
InChI=1S/C11H18O4/c1-8(12)15-10-5-3-9(4-6-10)7-11(13)14-2/h9-10H,3-7H2,1-2H3 |
InChI Key |
PPPZRZXJPZKTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5R,7S,10R,11R,14S,16S,18S,19R)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B15352004.png)
![3-(Aminomethyl)-9-(2-azidoethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15352012.png)

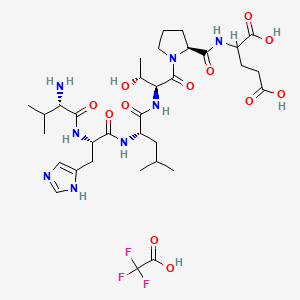
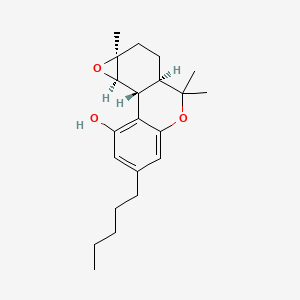
![ethyl (E)-3-[tert-butyl(dimethyl)silyl]oxyoctadec-9-enoate](/img/structure/B15352043.png)
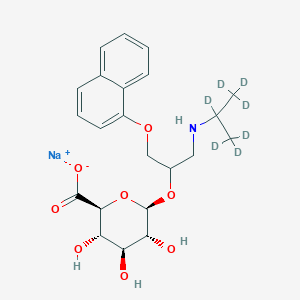
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-oxopropanamide](/img/structure/B15352067.png)
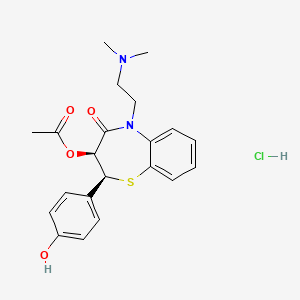
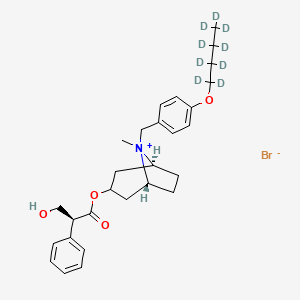
![N4,N4'-Bis(2,6-dichlorophenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15352079.png)
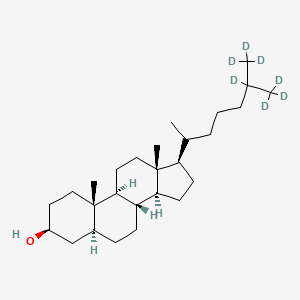
![2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane-d4](/img/structure/B15352085.png)
